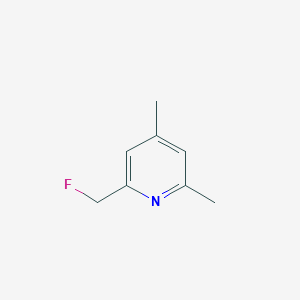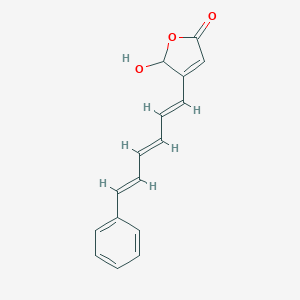
2-Isopropyl-6-methylbenzene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-6-methylbenzene-1,4-diol, also known as 2-methyl-6-(1-methylethyl)-1,4-benzenediol, is an organic compound with the molecular formula C10H14O2. This compound is a derivative of hydroquinone, where the hydrogen atoms on the benzene ring are substituted with methyl and isopropyl groups. It is known for its antioxidant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-6-methylbenzene-1,4-diol can be achieved through several methods. One common approach involves the alkylation of hydroquinone with isopropyl and methyl groups under controlled conditions. The reaction typically requires a catalyst, such as an acid or base, to facilitate the substitution reactions. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous feeding of reactants and catalysts into the reactor, where the reaction takes place under controlled conditions. The product is then purified through distillation or crystallization to remove any impurities and obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-6-methylbenzene-1,4-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups on the benzene ring and the reaction conditions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The reaction typically occurs under acidic or basic conditions, leading to the formation of quinones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction results in the formation of hydroquinone derivatives.
Substitution: Substitution reactions involve the replacement of hydrogen atoms on the benzene ring with other functional groups. Common reagents for these reactions include halogens, alkyl halides, and nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield quinones, while reduction reactions produce hydroquinone derivatives. Substitution reactions result in the formation of various substituted benzene derivatives.
Scientific Research Applications
2-Isopropyl-6-methylbenzene-1,4-diol has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound’s antioxidant properties make it useful in biological studies, particularly in understanding oxidative stress and its effects on cells.
Medicine: Research has explored its potential therapeutic applications, including its use in developing drugs with antioxidant and anti-inflammatory properties.
Industry: The compound is used in the production of polymers, resins, and other industrial materials due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Isopropyl-6-methylbenzene-1,4-diol involves its ability to donate electrons and neutralize free radicals. This antioxidant activity helps protect cells from oxidative damage. The compound interacts with molecular targets such as enzymes and proteins involved in oxidative stress pathways, modulating their activity and reducing the harmful effects of reactive oxygen species.
Comparison with Similar Compounds
2-Isopropyl-6-methylbenzene-1,4-diol can be compared with other similar compounds, such as:
Hydroquinone: A parent compound with similar antioxidant properties but lacks the methyl and isopropyl substitutions.
Methylhydroquinone: A derivative with a single methyl group substitution, offering different reactivity and applications.
Toluquinol: Another derivative with a methyl group substitution, used in various industrial applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
133447-23-1 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-methyl-6-propan-2-ylbenzene-1,4-diol |
InChI |
InChI=1S/C10H14O2/c1-6(2)9-5-8(11)4-7(3)10(9)12/h4-6,11-12H,1-3H3 |
InChI Key |
GEWUWTLFHIPTLP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1O)C(C)C)O |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Aminobenzo[d]isoxazol-4-ol](/img/structure/B145147.png)








![(2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B145173.png)


